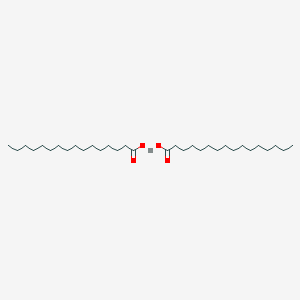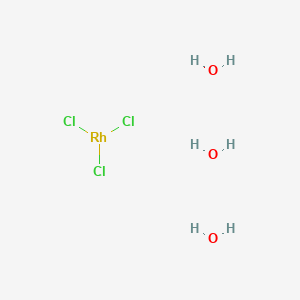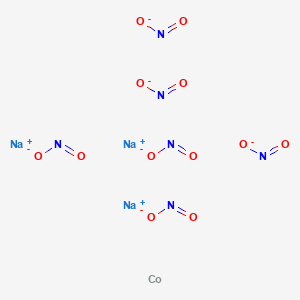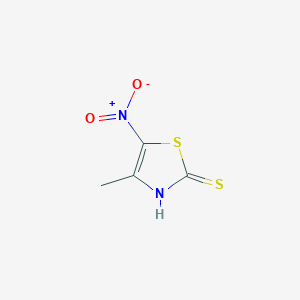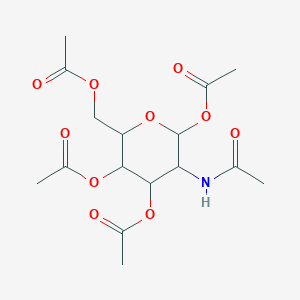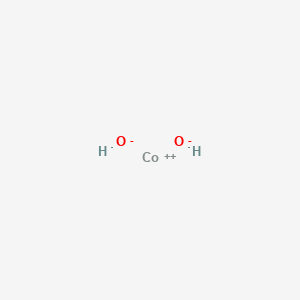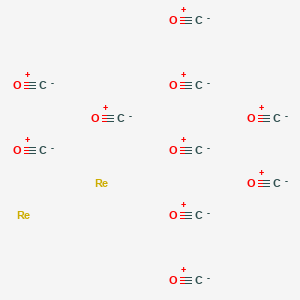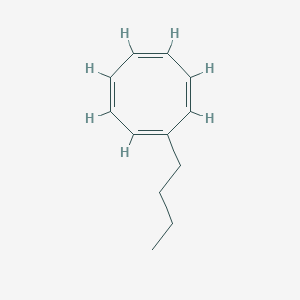
1,3,5,7-Cyclooctatetraene, 1-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Cyclooctatetraene, 1-butyl- is a chemical compound that belongs to the family of cyclooctatetraenes. It is a cyclic hydrocarbon that has a butyl group attached to one of its carbons. This compound has been the focus of scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,3,5,7-Cyclooctatetraene, 1-butyl- is not fully understood. However, it is believed that the butyl group attached to the cyclooctatetraene ring plays a significant role in its properties and potential applications.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1,3,5,7-Cyclooctatetraene, 1-butyl-. However, it has been shown to have low toxicity and is not considered to be harmful to human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3,5,7-Cyclooctatetraene, 1-butyl- is its excellent electron transport properties, which make it a potential candidate for use in organic electronic devices. However, its limited solubility in common solvents and its sensitivity to air and moisture are significant limitations for its use in laboratory experiments.
Orientations Futures
There are several potential future directions for the research on 1,3,5,7-Cyclooctatetraene, 1-butyl-. One of the most promising directions is the development of new synthesis methods that can overcome the limitations of the current methods. Another potential direction is the study of the potential applications of this compound in other fields, such as catalysis and materials science.
In conclusion, 1,3,5,7-Cyclooctatetraene, 1-butyl- is a promising compound that has unique properties and potential applications in various scientific fields. Further research is needed to fully understand its properties and potential applications, and to develop new synthesis methods that can overcome its limitations.
Méthodes De Synthèse
The synthesis of 1,3,5,7-Cyclooctatetraene, 1-butyl- can be achieved through several methods. One of the most common methods is the reaction of cyclooctatetraene with butyllithium in anhydrous ether. The reaction results in the formation of 1,3,5,7-Cyclooctatetraene, 1-butyl- along with lithium bromide as a byproduct.
Applications De Recherche Scientifique
1,3,5,7-Cyclooctatetraene, 1-butyl- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic electronics. This compound has been shown to have excellent electron transport properties, making it a potential candidate for use in organic electronic devices such as solar cells and transistors.
Propriétés
Numéro CAS |
13402-37-4 |
|---|---|
Nom du produit |
1,3,5,7-Cyclooctatetraene, 1-butyl- |
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
butylcyclooctatetraene |
InChI |
InChI=1S/C12H16/c1-2-3-9-12-10-7-5-4-6-8-11-12/h4-8,10-11H,2-3,9H2,1H3/b5-4-,6-4?,7-5?,8-6-,10-7-,11-8?,12-10?,12-11- |
Clé InChI |
XFZXRUMEKNEIPI-LXEMQXBHSA-N |
SMILES isomérique |
CCCC/C/1=C/C=C\C=C/C=C1 |
SMILES |
CCCCC1=CC=CC=CC=C1 |
SMILES canonique |
CCCCC1=CC=CC=CC=C1 |
Synonymes |
1-Butylcyclooctatetraene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate](/img/structure/B80910.png)
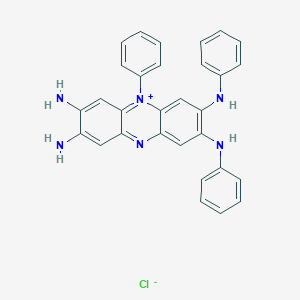
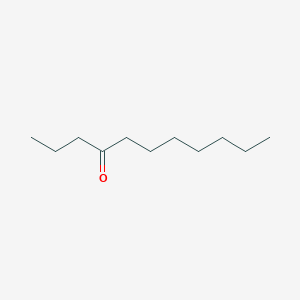
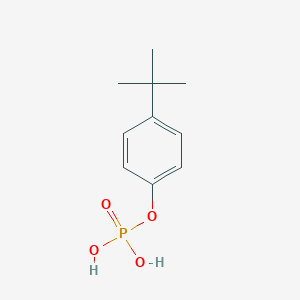
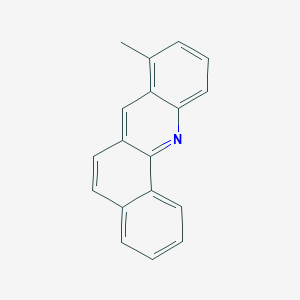
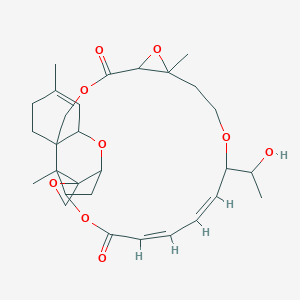
![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)
